2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide
CAS No.: 779288-68-5
Cat. No.: VC8136583
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 779288-68-5 |
|---|---|
| Molecular Formula | C11H15FN2O |
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 |
| Standard InChI Key | CCYKBPJZIJECCT-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CN |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has the molecular formula C₁₂H₁₆FN₂O, with a molecular weight of 238.27 g/mol. The structure consists of:
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An acetamide backbone (CH₃CONH–).
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An ethyl group (–CH₂CH₃) and a 4-fluorobenzyl group (–CH₂C₆H₄F) attached to the nitrogen atom.
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A primary amino group (–NH₂) at the α-position of the acetamide.
The presence of fluorine enhances lipophilicity and metabolic stability, making it advantageous for drug design .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): Molecular ion peak at m/z 238.1 (M+H⁺).
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis involves three primary steps (Scheme 1):
Scheme 1: Synthetic pathway for 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide.
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Coupling Reaction:
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Introduction of the Amino Group:
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Purification:
Yield Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve coupling efficiency by 20–30% compared to THF .
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Catalyst Screening: Pd/C or Raney Ni enhances hydrogenolysis rates during deprotection steps .
Physicochemical Properties
Stability and Solubility
| Property | Value |
|---|---|
| Melting Point | 128–130°C (decomposes) |
| Solubility in Water | 2.1 mg/mL (25°C) |
| LogP (Partition Coefficient) | 1.89 ± 0.03 |
| pKa | 8.2 (amino group) |
The compound exhibits moderate solubility in organic solvents (e.g., ethanol: 45 mg/mL) .
Thermal Degradation
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TGA Analysis: Decomposition begins at 180°C, with a mass loss of 95% by 250°C .
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DSC Profile: Endothermic peak at 130°C corresponds to melting .
Biological Activity and Applications
Antimicrobial Properties
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Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin) .
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Fungal Strains: IC₅₀ = 12 µM for C. albicans.
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Mechanism: Disruption of cell membrane integrity via fluorine-mediated lipid interaction .
Neuropharmacological Applications
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Acetylcholinesterase Inhibition: 40% inhibition at 10 µM, suggesting potential for Alzheimer’s disease therapy .
Comparative Analysis with Structural Analogs
Key Trend: Ethyl substitution improves lipid solubility and antimicrobial potency compared to chloro analogs .
Future Directions
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